molecular formula C10H10N2O4S B6606435 methyl 3-methanesulfonyl-6H-pyrrolo[3,4-b]pyridine-7-carboxylate CAS No. 2825007-48-3

methyl 3-methanesulfonyl-6H-pyrrolo[3,4-b]pyridine-7-carboxylate

Cat. No.: B6606435
CAS No.: 2825007-48-3
M. Wt: 254.26 g/mol
InChI Key: VCNQPFZGGVDMNE-UHFFFAOYSA-N
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Description

Methyl 3-methanesulfonyl-6H-pyrrolo[3,4-b]pyridine-7-carboxylate is a heterocyclic compound that features a pyrrolo[3,4-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methanesulfonyl-6H-pyrrolo[3,4-b]pyridine-7-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of a pyrrole derivative with an appropriate sulfonylating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the sulfonylation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methanesulfonyl-6H-pyrrolo[3,4-b]pyridine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium carbonate). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or sulfides .

Scientific Research Applications

Methyl 3-methanesulfonyl-6H-pyrrolo[3,4-b]pyridine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-methanesulfonyl-6H-pyrrolo[3,4-b]pyridine-7-carboxylate is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or interfering with cellular pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methanesulfonyl-6H-pyrrolo[3,4-b]pyridine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-methylsulfonyl-6H-pyrrolo[3,4-b]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c1-16-10(13)9-8-6(4-11-9)3-7(5-12-8)17(2,14)15/h3-5,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNQPFZGGVDMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CN1)C=C(C=N2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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